molecular formula C22H27N3O3S2 B4612014 1-{[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-phenylpiperazine

1-{[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-phenylpiperazine

Cat. No.: B4612014
M. Wt: 445.6 g/mol
InChI Key: FXHRGJMLAZVUHQ-UHFFFAOYSA-N
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Description

1-{[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-phenylpiperazine is a useful research compound. Its molecular formula is C22H27N3O3S2 and its molecular weight is 445.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.14938408 g/mol and the complexity rating of the compound is 676. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

The chemical structure of 1-{[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-phenylpiperazine facilitates its utilization in the synthesis of new heterocycles, demonstrated by its involvement in reactions leading to various derivatives with potential antimicrobial activities. For instance, its reactions with different aldehydes, semicarbazide, and thiosemicarbazide have been explored to furnish a range of unsaturated ketones, semicarbazones, and thiosemicarbazones, respectively. These compounds, in turn, have been processed further into pyrazoles, isoxazoles, and pyrimidinethiones through reactions with hydrazine hydrate, phenyl hydrazine, and hydroxylamine. This synthetic versatility underscores the compound's significance in medicinal chemistry, particularly in the context of developing novel antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Structural Characterization and Analgesic Activity

The compound has been pivotal in the structural characterization of analgesic isothiazolopyridines of Mannich base type, where its derivatives have been analyzed for their molecular structures. The crystal and molecular structures of its derivatives indicate their potential as analgesic agents, with molecular packing influenced by various intermolecular interactions. This research highlights the importance of the compound in the development and understanding of new analgesic substances, contributing to the pharmaceutical field by offering insights into the structure-activity relationships that govern the analgesic efficacy of such compounds (Karczmarzyk & Malinka, 2008).

Contributions to Heterocyclic Chemistry

Moreover, the compound's applications extend to heterocyclic chemistry, where it has been involved in reactions leading to spirocyclic 3H-pyrazoles, demonstrating its utility in creating complex molecular architectures. Such transformations are valuable for exploring new chemical spaces and developing heterocyclic compounds with potential applications in various fields, including materials science, drug discovery, and organic synthesis (Vasin, Masterova, Razin, & Somov, 2014).

Properties

IUPAC Name

[2-methylsulfanyl-5-(4-phenylpiperazin-1-yl)sulfonylphenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S2/c1-29-21-10-9-19(17-20(21)22(26)24-11-5-6-12-24)30(27,28)25-15-13-23(14-16-25)18-7-3-2-4-8-18/h2-4,7-10,17H,5-6,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHRGJMLAZVUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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